Guan-fu base G

Descripción general

Descripción

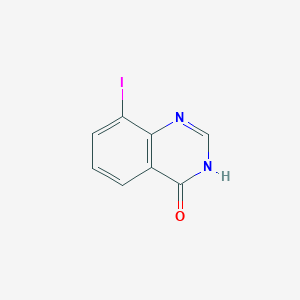

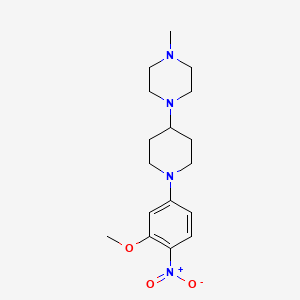

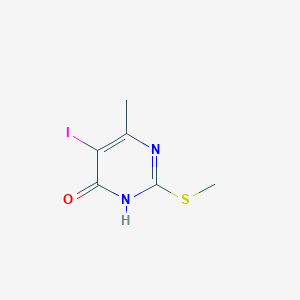

Guan-fu base G is an antiarrhythmic alkaloid isolated from Aconitum coreanum . It inhibits HERG channel current with an IC50 of 17.9 μM .

Molecular Structure Analysis

Guan-fu base G is characterized by a heptacyclic hetisane skeleton formed by the linkage of C (14)–C (20) and N–C (6) bonds in an atisine-type diterpenoid alkaloid . It contains a total of 73 bonds, including 40 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and various rings of different sizes .Aplicaciones Científicas De Investigación

Chemical Composition and Isolation

- Guan-fu base G, a diterpenoid alkaloid, is isolated from the roots of Aconitum coreanum, a medicinal herb used in traditional Chinese medicine. It is one of several alkaloids extracted from this plant, including guan-fu base A1, guan-fu base Y, guan-fu base Z, and others. These compounds are characterized by their unique structures, which are elucidated using advanced spectroscopic techniques such as HR-MS and 2D-NMR analyses (Zhan, Ma, Zhang, & Shan, 2009).

Pharmacological Studies

- Guan-fu base G, along with other alkaloids from Aconitum coreanum, has been studied for its pharmacological properties. Notably, these compounds have shown promise in their anti-arrhythmic effects. Studies have evaluated their inhibitory effects on cardiac sodium current, a crucial aspect in the development of anti-arrhythmic medications. Guan-fu base S, in particular, demonstrated significant inhibitory activity, suggesting the potential for further development of these alkaloids in cardiac arrhythmia treatment (Xing, Jin, Wang, Tang, Liu, Li, Liang, Tang, & Yang, 2014).

Methodologies in Alkaloid Research

- Research on Guan-fu base G and related alkaloids involves advanced chromatographic and spectroscopic methods. For instance, pH-zone-refining counter-current chromatography has been employed for the isolation of these compounds from Aconitum coreanum. This technique allows for the efficient separation of alkaloids, demonstrating its effectiveness in phytochemical research (Wang, Shu, Wang, Yu, & Jing, 2014).

Safety and Specificity in Therapeutics

- The safety and therapeutic effectiveness of Guanfu base A, a compound related to Guan-fu base G, have been investigated in the context of arrhythmia treatment. Studies have explored novel delivery systems like solid nanolipids to enhance the drug's targeting and absorption, thereby improving its clinical efficacy. This research highlights the ongoing efforts to optimize the therapeutic potential of these alkaloids (Xiong, Liu, Liu, Chen, Liu, Wang, & Gu, 2018).

Electrophysiological Effects

- Investigations into the electrophysiological effects of related compounds, such as diacetyl guan-fu base A, provide insights into their mechanism of action on pacemaker cells in the sinoatrial node. Understanding these effects is crucial for developing effective antiarrhythmic therapies (Sun, Zhang, Wang, & Ji, 2002).

Safety and Hazards

According to a safety data sheet for Guan-fu base A, which may have similar properties to Guan-fu base G, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

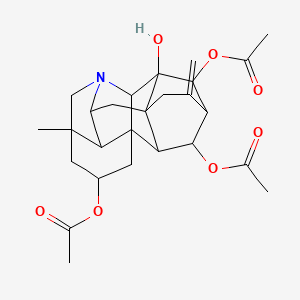

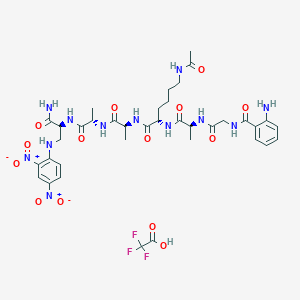

IUPAC Name |

(10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAPRGJWIADOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guan-fu base G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)

![3-(2',4,4',5-Tetrahydroxy-6'-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-2-yl)propanoic acid](/img/structure/B3029731.png)

![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)